molecular formula C25H21BrN2O2 B5335321 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone

Cat. No.: B5335321
M. Wt: 461.3 g/mol
InChI Key: BWZUCBZXOKMHSE-SDNWHVSQSA-N
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Description

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone, also known as BMQ, is a quinazolinone derivative that has been studied extensively for its potential therapeutic applications. BMQ has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway and reducing the activation of MAPKs. The antiviral activity of this compound is believed to be due to its ability to inhibit viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone research. One potential area of study is the development of this compound derivatives with improved solubility and bioavailability. Another area of study is the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 2-bromo-5-methoxybenzaldehyde with ethyl acetoacetate, followed by the addition of 2-phenylethylamine and cyclization with phosphoryl chloride. The final product is obtained through the reaction of the resulting intermediate with 2-bromo-3-methyl-1-propene.

Scientific Research Applications

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the recruitment of inflammatory cells. Additionally, this compound has been studied for its antiviral properties against human cytomegalovirus and herpes simplex virus.

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c1-30-23-13-12-20(26)17-19(23)11-14-24-27-22-10-6-5-9-21(22)25(29)28(24)16-15-18-7-3-2-4-8-18/h2-14,17H,15-16H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZUCBZXOKMHSE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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